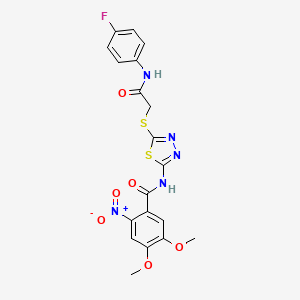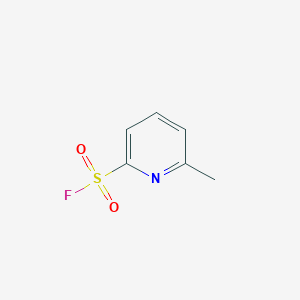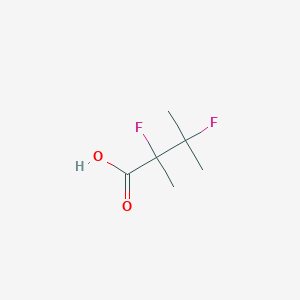![molecular formula C21H24N4O B2532220 2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 900293-76-7](/img/structure/B2532220.png)
2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a phenyl group, a tetrahydrofuran ring, and a pyrazolo[1,5-a]pyrimidine ring. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The tetrahydrofuran ring and the pyrazolo[1,5-a]pyrimidine ring are both heterocyclic rings, which means they contain atoms other than carbon in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
Research focuses on the synthesis, characterization, and structural analysis of pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines. For instance, Titi et al. (2020) conducted a study on the synthesis, characterization, and bioactivities of pyrazole derivatives, providing insights into their antitumor, antifungal, and antibacterial pharmacophore sites. The research involves detailed analysis using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, underlining the compound's structural and chemical properties and their correlation with biological activity (Titi et al., 2020).
Antimicrobial and Anticancer Applications
Derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their antimicrobial and anticancer properties. The synthesis of pyrimidine linked pyrazole heterocyclics by Deohate and Palaspagar (2020) and their evaluation for insecticidal and antibacterial potential highlight the relevance of these compounds in developing new antimicrobial agents. Such studies demonstrate the pharmaceutical potential of pyrazolo[1,5-a]pyrimidine derivatives in addressing various microbial threats and their possible role in cancer treatment through structure-activity relationship analysis (Deohate & Palaspagar, 2020).
Mécanisme D'action
Target of action
Indole derivatives and pyrazolo[3,4-b]pyridines have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of these compounds would depend on their specific targets. Generally, they would bind to their targets and modulate their activity, leading to changes in cellular function .
Biochemical pathways
Indole derivatives and pyrazolo[3,4-b]pyridines can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as solubility, stability, and permeability can influence their bioavailability .
Result of action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. They could potentially have a variety of effects, such as anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
11-methyl-N-(oxolan-2-ylmethyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14-19(15-7-3-2-4-8-15)21-23-18-11-5-10-17(18)20(25(21)24-14)22-13-16-9-6-12-26-16/h2-4,7-8,16,22H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSWMYGKRGBQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

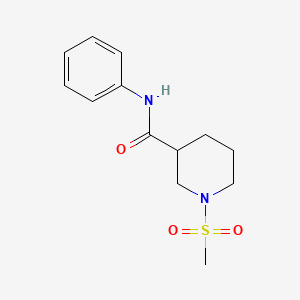
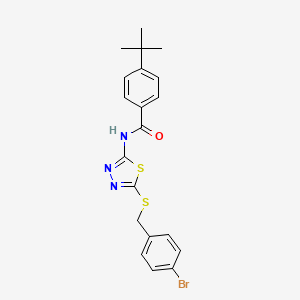
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)
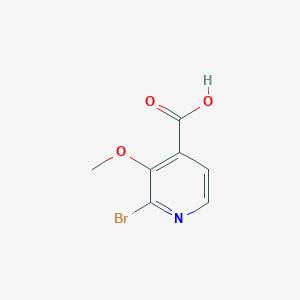
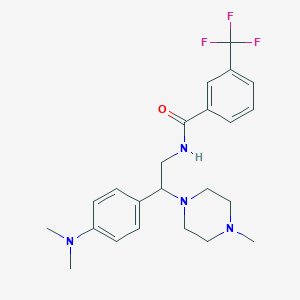

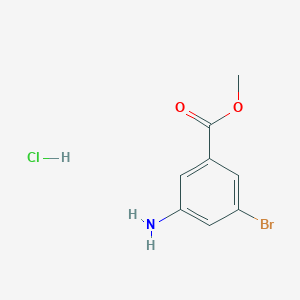
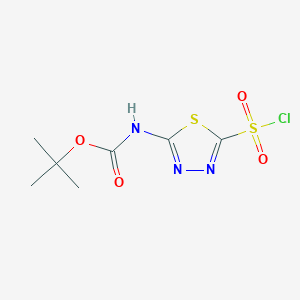
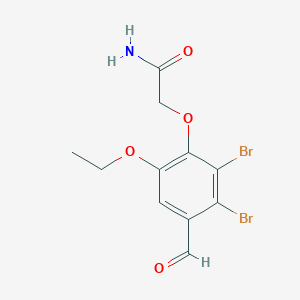

![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)
